molecular formula C21H15BrN4O2 B3906520 N'-[(E)-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide

N'-[(E)-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide

Cat. No.: B3906520
M. Wt: 435.3 g/mol
InChI Key: AOHZRGNZHIBDIF-BRJLIKDPSA-N
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Description

N’-[(E)-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 3-bromo-4-[(2-cyanobenzyl)oxy]benzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and aldehydes.

Scientific Research Applications

N’-[(E)-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: It can be used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{3-bromo-4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide
  • N’-[(E)-{3-bromo-4-[(2-methoxybenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide

Uniqueness

N’-[(E)-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide is unique due to the presence of the cyanobenzyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

N-[(E)-[3-bromo-4-[(2-cyanophenyl)methoxy]phenyl]methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O2/c22-19-10-15(12-25-26-21(27)17-6-3-9-24-13-17)7-8-20(19)28-14-18-5-2-1-4-16(18)11-23/h1-10,12-13H,14H2,(H,26,27)/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHZRGNZHIBDIF-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=NNC(=O)C3=CN=CC=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide
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N'-[(E)-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide
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N'-[(E)-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide
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N'-[(E)-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide
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N'-[(E)-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide
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N'-[(E)-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide

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